molecular formula C25H23N3O6S B12195772 methyl 2-[(3E)-3-{hydroxy[4-(propan-2-yloxy)phenyl]methylidene}-4,5-dioxo-2-(pyridin-3-yl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

methyl 2-[(3E)-3-{hydroxy[4-(propan-2-yloxy)phenyl]methylidene}-4,5-dioxo-2-(pyridin-3-yl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B12195772
M. Wt: 493.5 g/mol
InChI Key: SYSCGTICYKCBPW-CZIZESTLSA-N
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Description

Methyl 2-{3-hydroxy-2-oxo-4-[4-(propan-2-yloxy)benzoyl]-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that includes a pyrrole ring, a thiazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{3-hydroxy-2-oxo-4-[4-(propan-2-yloxy)benzoyl]-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate involves multiple steps, including the formation of the pyrrole and thiazole rings, and the introduction of the various functional groups. The specific reaction conditions, such as temperature, solvents, and catalysts, are critical to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{3-hydroxy-2-oxo-4-[4-(propan-2-yloxy)benzoyl]-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: Functional groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for controlling the reaction pathways and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Methyl 2-{3-hydroxy-2-oxo-4-[4-(propan-2-yloxy)benzoyl]-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of methyl 2-{3-hydroxy-2-oxo-4-[4-(propan-2-yloxy)benzoyl]-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in these interactions are complex and depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-hydroxy-4-{3-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propoxy}-3-propylbenzoate:

    Pinacol boronic esters: Compounds with boronic acid derivatives that are used in organic synthesis and drug development.

Uniqueness

Methyl 2-{3-hydroxy-2-oxo-4-[4-(propan-2-yloxy)benzoyl]-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C25H23N3O6S

Molecular Weight

493.5 g/mol

IUPAC Name

methyl 2-[(4E)-4-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]-2,3-dioxo-5-pyridin-3-ylpyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C25H23N3O6S/c1-13(2)34-17-9-7-15(8-10-17)20(29)18-19(16-6-5-11-26-12-16)28(23(31)21(18)30)25-27-14(3)22(35-25)24(32)33-4/h5-13,19,29H,1-4H3/b20-18+

InChI Key

SYSCGTICYKCBPW-CZIZESTLSA-N

Isomeric SMILES

CC1=C(SC(=N1)N2C(/C(=C(/C3=CC=C(C=C3)OC(C)C)\O)/C(=O)C2=O)C4=CN=CC=C4)C(=O)OC

Canonical SMILES

CC1=C(SC(=N1)N2C(C(=C(C3=CC=C(C=C3)OC(C)C)O)C(=O)C2=O)C4=CN=CC=C4)C(=O)OC

Origin of Product

United States

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